2,3-Dimethyl-1,3-cyclohexadiene

概要

説明

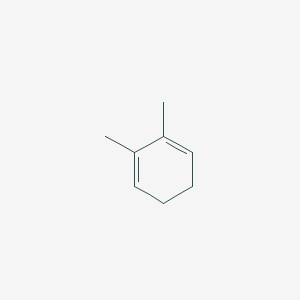

2,3-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the cyclohexadiene ring.

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 3-bromo-2,3-dimethylcyclohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve catalytic dehydrogenation of 2,3-dimethylcyclohexane. This process requires the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields .

化学反応の分析

Types of Reactions

2,3-Dimethyl-1,3-cyclohexadiene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: 2,3-Dimethylcyclohexane.

Substitution: Halogenated or nitrated derivatives.

科学的研究の応用

Chemistry

2,3-Dimethyl-1,3-cyclohexadiene is a valuable precursor in organic synthesis:

- Reagent in Organic Reactions: It is utilized in various organic reactions due to its reactive double bonds.

- Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex organic molecules.

Biology

In biological research:

- Enzyme-Catalyzed Reactions: It plays a role in studies related to enzyme mechanisms and metabolic pathways involving cyclohexadiene derivatives.

- Metabolic Studies: Investigations into the metabolism of cyclohexadiene derivatives highlight its potential biological significance.

Medicine

In medicinal chemistry:

- Pharmaceutical Building Block: Ongoing research explores its potential as a precursor for bioactive compounds and pharmaceuticals.

- Therapeutic Applications: Studies are being conducted to evaluate its efficacy in drug formulations.

Industrial Applications

The compound is utilized in various industrial processes:

- Production of Specialty Chemicals: It is involved in creating specialty chemicals that require specific properties.

- Polymer Manufacturing: Used as a monomer or additive in polymer production to enhance material properties .

Case Study 1: Enzyme Mechanism Studies

Research conducted at a prominent university investigated the role of this compound in enzyme-catalyzed reactions. The findings suggested that the compound could influence reaction pathways significantly, leading to insights into enzyme specificity and efficiency.

Case Study 2: Pharmaceutical Development

A pharmaceutical company explored the use of this compound as a precursor for developing new anti-inflammatory drugs. Initial results indicated promising activity against specific inflammatory pathways, warranting further investigation into its therapeutic potential.

Data Tables

| Property | Value |

|---|---|

| Density | 0.726 g/mL at 25 °C |

| Storage Temperature | 2-8 °C |

| Common Reagents for Reactions | Potassium permanganate (oxidation), Hydrogen gas (reduction) |

| Reaction Type | Products |

|---|---|

| Oxidation | Diketones or carboxylic acids |

| Reduction | 2,3-Dimethylcyclohexane |

| Substitution | Halogenated or nitrated derivatives |

作用機序

The mechanism of action of 2,3-Dimethyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

類似化合物との比較

Similar Compounds

1,3-Cyclohexadiene: Lacks the methyl groups present in 2,3-Dimethyl-1,3-cyclohexadiene, resulting in different reactivity and properties.

2,4-Dimethyl-1,3-cyclohexadiene: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.

1,4-Cyclohexadiene: Another isomer of cyclohexadiene with distinct chemical properties and reactivity.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for various synthetic and research applications .

生物活性

2,3-Dimethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C₈H₁₂. It is a derivative of cyclohexadiene characterized by two methyl groups at the second and third carbon atoms of the cyclohexadiene ring. This compound has garnered interest in various fields, including organic synthesis and biological research, due to its potential biological activities and applications.

The structure of this compound features a cyclic arrangement with two double bonds, contributing to its reactivity in chemical reactions. It can undergo various transformations, including Diels-Alder reactions and oxidation processes, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study highlighted its presence as a significant component in essential oils with antibacterial properties. Specifically, it was found to contribute approximately 9.87% to the antimicrobial activity of certain essential oils, demonstrating effectiveness against various bacterial strains .

Enzyme Interaction

The compound has been utilized in studies related to enzyme-catalyzed reactions . Its interactions with enzymes can provide insights into metabolic pathways involving cyclohexadiene derivatives. For instance, it has been investigated for its role as a substrate or inhibitor in specific enzymatic processes .

Toxicity and Safety Profile

Toxicological assessments have shown that this compound has a relatively low toxicity profile. In acute toxicity studies, it demonstrated an LD50 greater than 5000 mg/kg body weight, indicating low toxicity . However, some irritant effects were noted in skin and eye irritation tests, suggesting that while it is generally safe at low concentrations, caution should be exercised during handling.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Interaction with Cell Membranes : Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways of pathogens.

Study on Antibacterial Activity

A study examining the antibacterial properties of essential oils containing this compound found that its presence significantly enhanced the overall antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to quantify the inhibition zones and confirmed the compound's role in enhancing antibacterial activity .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition potential of this compound. The results indicated that this compound could inhibit specific enzymes involved in bacterial metabolism. This inhibition was quantified using kinetic assays that measured changes in substrate turnover rates in the presence and absence of the compound .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound compared to other similar compounds, a comparison table is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Two methyl groups on a cyclohexadiene ring | Antibacterial activity; enzyme interactions |

| 1,3-Cyclohexadiene | Basic cycloalkene structure | Less pronounced biological activity |

| (+)-Sativene | Sesquiterpene with broader applications | Anti-inflammatory; neuroprotective |

特性

IUPAC Name |

2,3-dimethylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIAPOCBDHFNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,3-dimethyl-1,3-cyclohexadiene be synthesized using a Diels-Alder reaction?

A1: this compound can be synthesized through a Diels-Alder reaction with interesting mechanistic variations.

Q2: What are the potential applications of this compound in synthetic chemistry?

A2: this compound serves as a valuable building block in organic synthesis:

Q3: What is the historical significance of this compound?

A: this compound, also referred to as Cantharene, holds historical significance in the field of terpene chemistry. It was first isolated and characterized from the chanterelle mushroom (Cantharellus cibarius) [], which led to its name. This discovery contributed to understanding the diverse array of hydrocarbons present in natural sources and their relationship to terpenes, a significant class of natural products. This historical context underscores the continuous exploration and understanding of naturally occurring compounds and their potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。